molecular formula C12H17N B13243517 N-(cyclopropylmethyl)-2,3-dimethylaniline

N-(cyclopropylmethyl)-2,3-dimethylaniline

Cat. No.: B13243517
M. Wt: 175.27 g/mol
InChI Key: HEUHDPUSBQDDLI-UHFFFAOYSA-N
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Description

N-(cyclopropylmethyl)-2,3-dimethylaniline: is an organic compound that features a cyclopropylmethyl group attached to the nitrogen atom of a 2,3-dimethylaniline structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(cyclopropylmethyl)-2,3-dimethylaniline typically involves the alkylation of 2,3-dimethylaniline with cyclopropylmethyl halides under basic conditions. A common method includes the use of cyclopropylmethyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with minimal by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(cyclopropylmethyl)-2,3-dimethylaniline can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions may lead to the formation of corresponding N-oxides or other oxidized derivatives.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, potentially leading to the formation of amine derivatives.

    Substitution: this compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, due to the presence of the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using concentrated nitric acid and sulfuric acid.

Major Products Formed:

    Oxidation: N-oxides or hydroxylated derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Nitro, sulfo, or halo derivatives of the aromatic ring.

Scientific Research Applications

Chemistry: N-(cyclopropylmethyl)-2,3-dimethylaniline is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new materials and catalysts.

Biology: In biological research, this compound may be used to study the effects of cyclopropylmethyl groups on biological activity and molecular interactions.

Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals with specific biological activities. The compound’s structure may be modified to enhance its therapeutic properties.

Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)-2,3-dimethylaniline involves its interaction with molecular targets such as enzymes or receptors. The cyclopropylmethyl group may influence the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of specific enzymes, leading to desired biological effects.

Comparison with Similar Compounds

  • N-(cyclopropylmethyl)-2,3-dimethylaniline
  • N-(cyclopropylmethyl)-2,4-dimethylaniline
  • N-(cyclopropylmethyl)-2,5-dimethylaniline

Comparison: this compound is unique due to the specific positioning of the methyl groups on the aromatic ring. This positioning can influence the compound’s reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different chemical and biological properties, making it a distinct compound for various applications.

Properties

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

N-(cyclopropylmethyl)-2,3-dimethylaniline

InChI

InChI=1S/C12H17N/c1-9-4-3-5-12(10(9)2)13-8-11-6-7-11/h3-5,11,13H,6-8H2,1-2H3

InChI Key

HEUHDPUSBQDDLI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NCC2CC2)C

Origin of Product

United States

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